
Bis-PEG6-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG6-TFP ester: is a polyethylene glycol (PEG) derivative that has two polyethylene glycol chains connected to a tertiary-butyl fluoro-phosphonate ester group . This compound is known for its high solubility in aqueous solutions, making it a valuable reagent in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG6-TFP ester involves the reaction of polyethylene glycol with tetrafluorophenyl (TFP) ester groups. The TFP esters are amine-reactive and more stable against hydrolysis compared to NHS esters. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The PEG chain length can be adjusted to modify the solubility and reactivity properties of the compound.
Chemical Reactions Analysis
Types of Reactions: Bis-PEG6-TFP ester primarily undergoes substitution reactions due to the presence of the TFP ester groups. These groups are highly reactive towards amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions:
Reagents: Amines, bases (e.g., triethylamine)
Conditions: Mild temperatures, typically room temperature to 40°C, in an aqueous or organic solvent.
Major Products: The major products formed from these reactions are PEGylated amides, which are valuable in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Drug Delivery Systems
Bis-PEG6-TFP ester is extensively utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of therapeutic agents. The PEGylation process, where drugs are conjugated with polyethylene glycol moieties, helps to:
- Improve pharmacokinetics by increasing circulation time and reducing renal clearance.
- Decrease immunogenicity and toxicity of drugs .
Case Study: Antibody-Drug Conjugates
In the development of antibody-drug conjugates (ADCs), this compound serves as a linker that connects the cytotoxic drug to the antibody. This connection allows for targeted delivery of the drug to cancer cells while minimizing systemic exposure .
Biocompatible Coatings
The compound is also employed in creating biocompatible coatings for medical devices. These coatings can reduce protein adsorption and cell adhesion, which are critical for improving the performance and longevity of implants and other medical devices.
Example Application: Implantable Devices
Research has shown that surfaces modified with this compound exhibit reduced thrombogenicity and enhanced biocompatibility, making them suitable for use in vascular grafts and stents .
Cosmetic Formulations
In the cosmetic industry, this compound is used as an emulsifying agent and skin-conditioning agent. Its ability to form stable emulsions enhances the texture and stability of cosmetic products.
Example Application: Moisturizers
Formulations containing this compound have been shown to improve skin hydration and sensory attributes, making them more appealing to consumers .
Comparative Analysis of Applications
Application Area | Benefits | Specific Use Cases |
---|---|---|
Drug Delivery Systems | Improved solubility & bioavailability | Antibody-drug conjugates |
Biocompatible Coatings | Reduced protein adsorption | Vascular grafts, stents |
Cosmetic Formulations | Enhanced texture & stability | Moisturizers, skin conditioners |
Mechanism of Action
The mechanism of action of Bis-PEG6-TFP ester involves the formation of stable amide bonds with amine-containing molecules. The TFP ester groups react with amines to form these bonds, resulting in PEGylated products . This reaction enhances the solubility and stability of the modified molecules, making them more suitable for various applications .
Comparison with Similar Compounds
- Bis-PEG4-TFP ester
- Bis-PEG8-TFP ester
- Bis-PEG12-TFP ester
Comparison: Bis-PEG6-TFP ester is unique due to its specific PEG chain length, which provides a balance between solubility and reactivity. Compared to Bis-PEG4-TFP ester, it offers better solubility, while Bis-PEG8-TFP ester and Bis-PEG12-TFP ester provide higher solubility but may have different reactivity profiles.
Biological Activity
Bis-PEG6-TFP ester, a bifunctional polyethylene glycol (PEG) linker, is gaining attention in bioconjugation and drug development due to its unique chemical properties and biological applications. This compound features tri-fluoroacetyl phenyl ester groups, which enhance its reactivity towards primary and secondary amines, facilitating the formation of stable amide bonds. This article explores the biological activity of this compound, focusing on its applications in targeted protein degradation, particularly in the context of proteolysis-targeting chimeras (PROTACs).
This compound has a molecular weight of approximately 5000 g/mol and is synthesized through the reaction of polyethylene glycol with tri-fluoroacetyl phenol, typically using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) . The resulting compound exhibits high stability due to the presence of tri-fluoroacetyl groups, making it suitable for complex bioconjugation tasks.
The biological activity of this compound is primarily linked to its role in PROTAC technology. PROTACs are designed to induce the ubiquitination and subsequent degradation of specific proteins within cells. This compound serves as a linker that connects target proteins to E3 ligases, facilitating their recognition and degradation by the proteasome . This mechanism has significant implications for targeted cancer therapies and other diseases characterized by protein misregulation.
Applications in Drug Development
- Targeted Protein Degradation : this compound is integral to the design of PROTACs, enabling the selective degradation of disease-relevant proteins. This approach has shown promise in preclinical studies, demonstrating efficacy against various cancer types .
- Bioconjugation : The compound's ability to form stable amide bonds makes it an effective tool for bioconjugation applications, enhancing the stability and solubility of biomolecules in biological environments .
Comparative Analysis with Other PEG Linkers
To understand the unique properties of this compound, a comparison with other PEG-based linkers is presented in the table below:
Compound Name | Structure Type | Unique Features |
---|---|---|
Polyethylene Glycol N-Hydroxysuccinimide Ester | Amine-reactive PEG | More prone to hydrolysis than TFP esters |
Pentafluorophenyl Ester PEG | Amine-reactive PEG | Higher stability compared to NHS esters; less hydrolysis |
Maleimide-PEG Linkers | Thiol-reactive PEG | Reacts specifically with thiols; used in different conjugation strategies |
Dipeptide Linker PEG | Peptide-based linker | Provides specificity through peptide recognition motifs |
The combination of high stability and effective amine reactivity makes this compound particularly suitable for complex bioconjugation tasks required in PROTAC development .
Case Studies
Several studies have highlighted the effectiveness of this compound in drug development:
- Targeted Cancer Therapy : A study demonstrated that PROTACs utilizing this compound effectively degraded oncogenic proteins, leading to reduced tumor growth in mouse models .
- Biocompatibility Assessments : Research indicated that compounds linked via this compound exhibited improved biocompatibility and solubility profiles compared to traditional linkers, making them more suitable for therapeutic applications .
Properties
Molecular Formula |
C28H30F8O10 |
---|---|
Molecular Weight |
678.5 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H30F8O10/c29-17-15-18(30)24(34)27(23(17)33)45-21(37)1-3-39-5-7-41-9-11-43-13-14-44-12-10-42-8-6-40-4-2-22(38)46-28-25(35)19(31)16-20(32)26(28)36/h15-16H,1-14H2 |
InChI Key |
GJTZEKRBEOGBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.